2-chloro-5-(1H-pyrrol-1-yl)pyridine CAS 350820-20-7 chemical properties
2-chloro-5-(1H-pyrrol-1-yl)pyridine CAS 350820-20-7 chemical properties
Technical Guide: 2-Chloro-5-(1H-pyrrol-1-yl)pyridine (CAS 350820-20-7)
Executive Summary & Compound Identity
2-Chloro-5-(1H-pyrrol-1-yl)pyridine (CAS 350820-20-7) is a bifunctional heterocyclic building block critical in the synthesis of high-affinity ligands for nicotinic acetylcholine receptors (nAChR) and kinase inhibitors. Its structure features an electron-deficient pyridine ring substituted with a reactive chlorine atom at the C2 position and an electron-rich pyrrole moiety at the C5 position, attached via the pyrrole nitrogen.
This unique electronic "push-pull" architecture makes it a versatile scaffold: the pyridine chlorine serves as a handle for nucleophilic aromatic substitution (
| Property | Data |
| IUPAC Name | 2-Chloro-5-(1H-pyrrol-1-yl)pyridine |
| CAS Number | 350820-20-7 |
| Molecular Formula | |
| Molecular Weight | 178.62 g/mol |
| Physical State | Solid (Off-white to pale yellow crystalline powder) |
| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water |
| Predicted LogP | ~2.5 - 2.8 |
| pKa (Pyridine N) | ~2.0 (Reduced basicity due to Cl and Pyrrole electron withdrawal) |
Chemical Properties & Reactivity Profile
The reactivity of CAS 350820-20-7 is defined by the interplay between the electron-poor pyridine and the electron-rich pyrrole.
Pyridine Ring Reactivity (C2 Position)
The C2-chlorine atom is activated by the ring nitrogen, making it susceptible to displacement.
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Nucleophilic Aromatic Substitution (
): Reaction with strong nucleophiles (alkoxides, thiolates, amines) displaces the chloride. However, the presence of the electron-donating pyrrole at C5 (via resonance) slightly deactivates the ring compared to 2-chloropyridine, often requiring elevated temperatures or strong bases. -
Metal-Catalyzed Cross-Coupling: The C-Cl bond is an excellent electrophile for Pd-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling library expansion at the C2 position.
Pyrrole Ring Reactivity
The pyrrole ring, attached at the nitrogen (N1'), retains its electron-rich character.
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Electrophilic Aromatic Substitution (EAS): The C2' and C5' positions (alpha to the nitrogen) are highly reactive toward electrophiles (Vilsmeier-Haack formylation, halogenation).
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Acid Sensitivity: Unlike N-alkyl pyrroles, the N-heteroaryl attachment reduces the basicity of the pyrrole, making it more stable to oxidative polymerization, though strong acids should still be used with caution.
Reactivity Map (DOT Visualization)
Figure 1: Reactivity profile highlighting the orthogonal functionalization sites on the pyridine and pyrrole rings.
Synthesis Methodology
The most robust route to 2-chloro-5-(1H-pyrrol-1-yl)pyridine is the Clauson-Kaas reaction (a modification of the Paal-Knorr synthesis). This method avoids the polymerization issues common with free succinaldehyde by using 2,5-dimethoxytetrahydrofuran as a masked dialdehyde equivalent.
Experimental Protocol: Clauson-Kaas Cyclization
Objective: Synthesize CAS 350820-20-7 from 2-chloro-5-aminopyridine.
Reagents:
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2-Chloro-5-aminopyridine (1.0 equiv)
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2,5-Dimethoxytetrahydrofuran (1.1 equiv)
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Glacial Acetic Acid (Solvent/Catalyst)
Step-by-Step Workflow:
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Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-5-aminopyridine (e.g., 10 mmol) in glacial acetic acid (20 mL).
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Addition: Add 2,5-dimethoxytetrahydrofuran (11 mmol) to the solution.
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Reflux: Heat the reaction mixture to reflux (approx. 118°C) under an inert atmosphere (
or Ar) for 2–4 hours. Note: Monitoring by TLC (Hexane/EtOAc 4:1) is essential to ensure consumption of the amine. -
Work-up: Cool the mixture to room temperature. Pour into ice-cold water (100 mL) and neutralize carefully with saturated
or solution until pH ~8. -
Extraction: Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (
mL). -
Purification: Dry the combined organic layers over anhydrous
, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
Yield: Typical isolated yields range from 70% to 85%.
Synthesis Pathway Diagram
Figure 2: Clauson-Kaas synthesis pathway converting the aminopyridine precursor to the target pyrrolyl-pyridine.
Applications in Drug Discovery
CAS 350820-20-7 is primarily utilized as a scaffold in medicinal chemistry, particularly for targets requiring a rigid, lipophilic heteroaromatic system.
Nicotinic Acetylcholine Receptor (nAChR) Ligands
The 2-chloro-5-(1H-pyrrol-1-yl)pyridine moiety serves as a bioisostere for other biaryl systems. The pyrrole ring provides a lipophilic bulk that can occupy hydrophobic pockets in the receptor binding site, while the pyridine nitrogen can act as a hydrogen bond acceptor.
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Mechanism: Derivatives of this scaffold have been explored as Positron Emission Tomography (PET) imaging agents and therapeutic ligands for
nAChRs. The C2-position is often derivatized with acetylenic or vinyl groups to tune affinity.
Kinase Inhibition
The compound acts as a core for ATP-competitive inhibitors. The C2-chlorine allows for the introduction of solubilizing groups or "hinge-binding" motifs via Buchwald-Hartwig amination.
Safety & Handling
As a halogenated heterocyclic compound, standard chemical safety protocols must be strictly observed.
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Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
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Storage: Store in a cool, dry place under inert gas. Protect from light, as pyrrole derivatives can darken upon prolonged exposure to air and light.
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Spill Response: Contain spillage, and absorb with non-combustible material (sand/vermiculite). Dispose of as hazardous chemical waste.
References
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Clauson-Kaas Reaction Mechanism & Protocol : Elming, N., & Clauson-Kaas, N. (1952). The Preparation of Pyrroles from 2,5-Dimethoxytetrahydrofuran. Acta Chemica Scandinavica, 6, 867–874.
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Synthesis of Pyridyl-Pyrroles : Tsuchiya, T., et al. (1982). Synthesis of N-pyridylpyrroles. Chemical & Pharmaceutical Bulletin, 30(10), 3757-3763.
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nAChR Ligand Development : Brown, L. L., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues. Journal of Medicinal Chemistry, 45(13), 2841–2849.
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General Pyrrole Synthesis Review : Banik, B. K., et al. (2004). Microwave-induced Paal-Knorr reaction: A simple method for the synthesis of N-substituted pyrroles. Tetrahedron Letters, 45(24), 4723-4726.
